

An In-depth Technical Guide to HO-PEG4-CH₂COOtBu: Chemical Properties and Applications

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Compound of Interest

Compound Name: HO-PEG4-CH₂COOtBu

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **HO-PEG4-CH₂COOtBu**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

HO-PEG4-CH₂COOtBu, systematically named tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate, is a well-defined, monodisperse PEG derivative. The presence of a terminal hydroxyl group and a tert-butyl protected carboxylic acid allows for sequential and site-specific modification, making it a versatile tool in chemical biology and drug development.

Physicochemical Data

The following table summarizes the key physicochemical properties of **HO-PEG4-CH₂COOtBu**.

| Property | Value | Citation(s) |
|-----------------------|---|---|
| CAS Number | 169751-72-8 | [1] [2] |
| Molecular Formula | C ₁₄ H ₂₈ O ₇ | [1] [2] |
| Molecular Weight | 308.37 g/mol | [1] [2] |
| Appearance | Colorless liquid or oil | [3] |
| Purity | ≥95% or ≥97% (as specified by supplier) | [1] [3] [4] |
| Density (approximate) | ~1.125 g/mL (based on general PEG derivatives) | |
| SMILES | CC(C) (C)OC(=O)COCCOCCOCCOC CO | [3] |
| Storage Conditions | Store at -5°C to -20°C, keep in a dry place and avoid sunlight. | [1] [2] |

Solubility Profile

Based on the behavior of structurally similar PEG derivatives, **HO-PEG4-CH₂COOtBu** is expected to exhibit the following solubility characteristics.^[1]

| Solvent | Type | Expected Solubility |
|---------------------------|---------------|---------------------|
| Water | Aqueous | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Halogenated | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Diethyl Ether | Ether | Low/Insoluble |

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **HO-PEG4-CH₂COOtBu** are not readily available in the public domain, the expected NMR chemical shifts can be predicted based on the analysis of its chemical structure and data from similar PEGylated molecules.[\[5\]](#)

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|--|
| ~4.1 | Singlet | -O-CH ₂ -COO- |
| ~3.7 | Triplet | -CH ₂ -OH |
| ~3.6 | Multiplet | PEG backbone (-O-CH ₂ -CH ₂ -O-) |
| ~2.7 | Triplet | -CH ₂ -OH |
| 1.4 | Singlet | -C(CH ₃) ₃ |

Predicted ¹³C NMR Spectrum

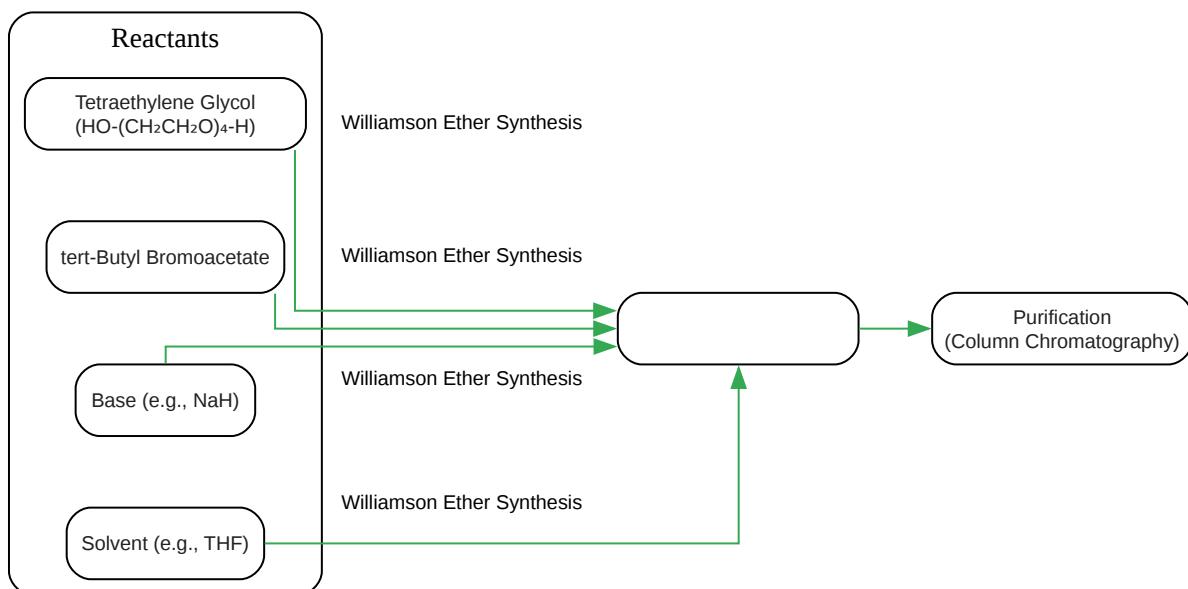
| Chemical Shift (ppm) | Assignment |
|----------------------|--|
| ~170 | C=O (ester) |
| ~81 | -C(CH ₃) ₃ |
| ~72 | -CH ₂ -OH |
| ~70 | PEG backbone (-O-CH ₂ -CH ₂ -O-) |
| ~69 | -O-CH ₂ -COO- |
| ~61 | -CH ₂ -OH |
| ~28 | -C(CH ₃) ₃ |

Synthesis and Experimental Protocols

A plausible synthetic route to **HO-PEG4-CH₂COOtBu** involves the Williamson ether synthesis, where the hydroxyl group of tetraethylene glycol is reacted with a protected haloacetic acid

derivative.

Proposed Synthesis of HO-PEG4-CH₂COOtBu



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Caption: Proposed synthetic pathway for **HO-PEG4-CH₂COOtBu**.

General Experimental Protocol for Synthesis

- Deprotonation of Tetraethylene Glycol: To a solution of excess tetraethylene glycol (e.g., 5 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), slowly add a strong base like sodium hydride (NaH) (1 equivalent) at 0°C under an inert atmosphere (e.g., argon or nitrogen). Allow the reaction to stir at room temperature for 1 hour.
- Alkylation: Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir overnight.

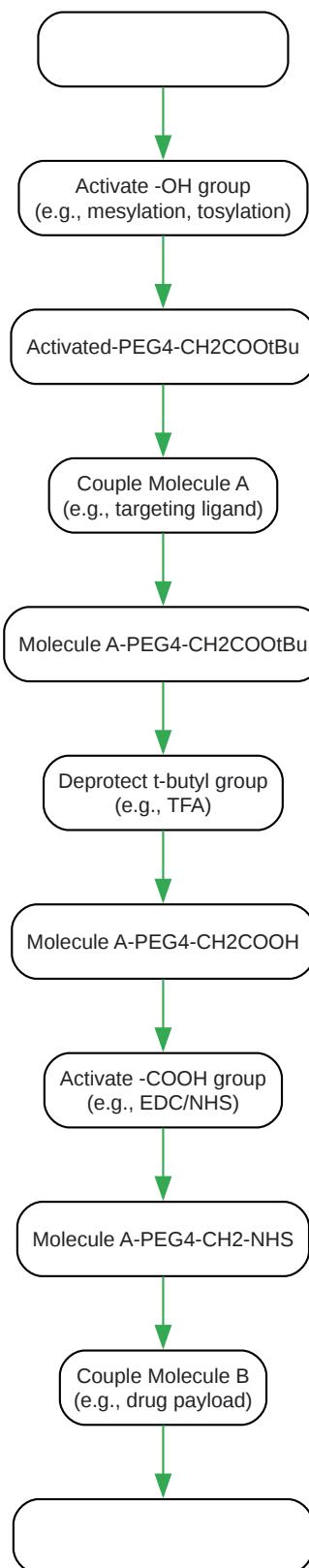
- **Quenching and Extraction:** Carefully quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **HO-PEG4-CH₂COOtBu**.

Applications in Bioconjugation and Drug Development

The dual functionality of **HO-PEG4-CH₂COOtBu** makes it a valuable linker for various applications in biomedical research and drug development.

General Bioconjugation Workflow

The hydroxyl and protected carboxyl groups can be orthogonally functionalized to conjugate two different molecules, such as a targeting ligand and a therapeutic agent.

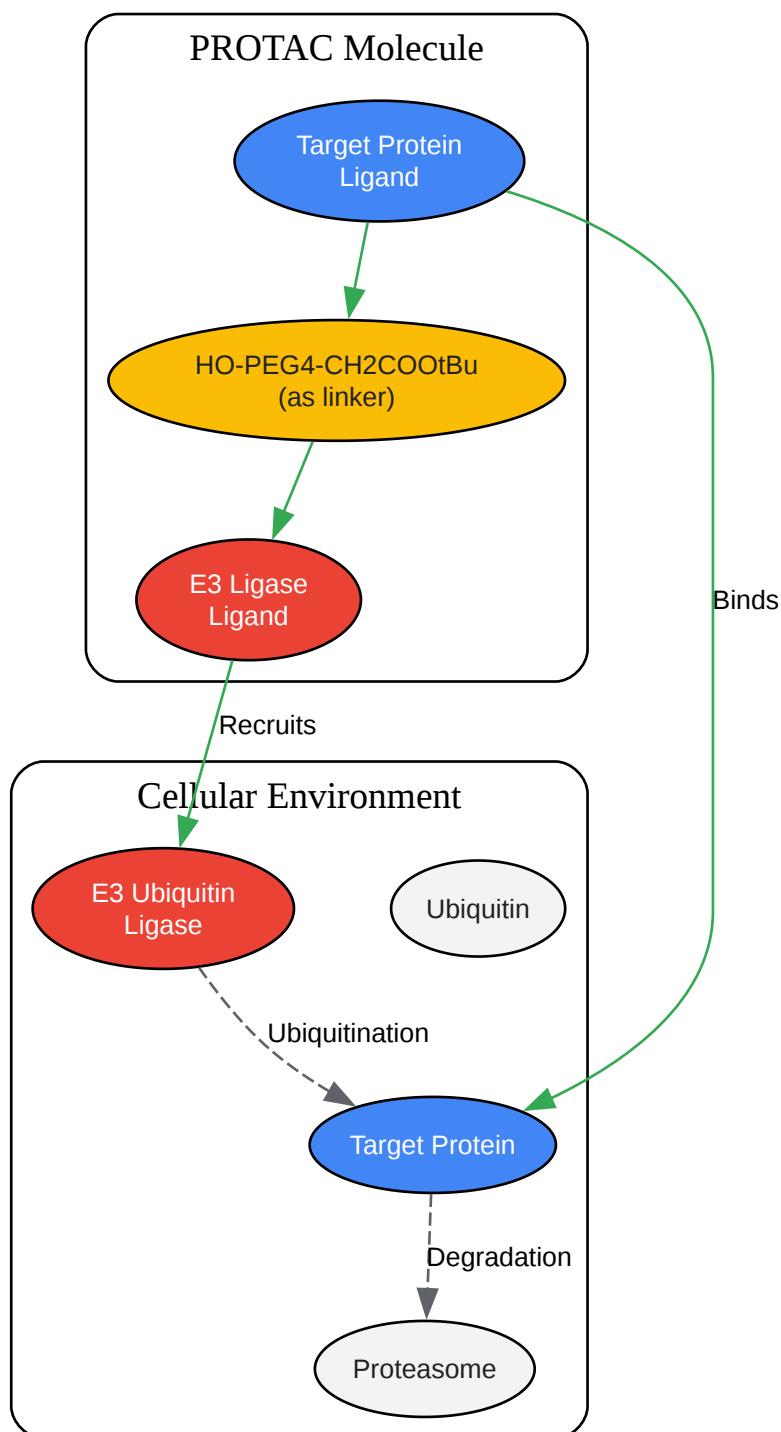


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Caption: General workflow for bioconjugation using **HO-PEG4-CH2COOtBu**.

Role in PROTAC Development

HO-PEG4-CH₂COOtBu is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.^{[6][7][8]} The PEG linker connects a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.



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Caption: Role of a PEG linker in PROTAC-mediated protein degradation.

Conclusion

HO-PEG4-CH₂COOtBu is a versatile chemical tool with well-defined properties that make it highly suitable for applications in bioconjugation, drug delivery, and the development of targeted protein degraders. Its hydrophilic PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugates, while its orthogonal functional groups allow for precise and controlled synthesis of complex biomolecules. This guide provides a foundational understanding of its chemical properties and potential applications for researchers in the life sciences.

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